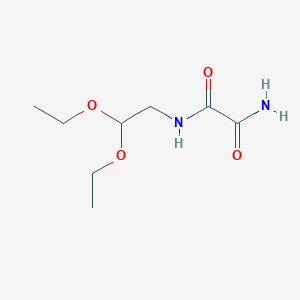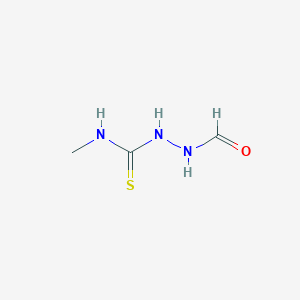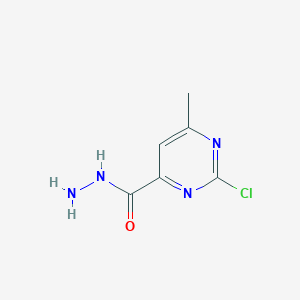
6-chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
説明
The compound “6-chloro-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine” appears to be a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “6-chloro” indicates the presence of a chlorine atom, and “N,N’-bis(2-methoxyphenyl)” suggests the presence of two methoxyphenyl groups attached to the nitrogen atoms. The “2,4-diamine” indicates the presence of amine groups at the 2 and 4 positions of the triazine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable triazine derivative with the appropriate phenylamine compounds. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
Triazines are planar molecules and are aromatic. They have a conjugated system involving the three nitrogen atoms and the three carbon atoms in the ring, allowing for resonance. The electron-donating methoxyphenyl groups and electron-withdrawing chlorine atom may influence the electronic distribution and reactivity of the molecule.Chemical Reactions Analysis
Triazines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions. The presence of the chlorine atom might make the compound susceptible to nucleophilic substitution reactions. The amine groups could potentially engage in reactions typical of amines, such as protonation, alkylation, or acylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups (like amines) and the aromatic ring might influence its solubility, boiling point, melting point, etc.科学的研究の応用
UV Light-Absorbing Materials
The synthesis of derivatives of 6-chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been explored for the development of materials capable of absorbing UV light. For instance, the improved synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, followed by the preparation of bis(resorcinyl) triazine derivatives, showcases the potential of these compounds as UV light absorbers. These derivatives were prepared via alkylation or acid-catalysed addition reactions, demonstrating their versatility in material science applications (Jiang, Wang, & Li, 2008).
Supramolecular Chemistry
In supramolecular chemistry, microwave-assisted synthesis of pyrazolyl bistriazines from 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines has shown promising applications. These compounds, characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography, have potential uses in creating supramolecular polymers with interesting fluorescence properties through hydrogen bonds and/or complexation with metals (Moral et al., 2010).
Polymer Science
The synthesis and characterization of aromatic polyamides containing s-triazine rings in the main chain highlight the development of materials with high thermal stability and solubility in polar solvents. These polyamides, synthesized through low-temperature interfacial polycondensation, demonstrate the structural versatility and thermal resistance of triazine-based polymers, suitable for advanced material applications (Sagar et al., 1997).
Photopolymerization Technologies
The use of 6-chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine derivatives as photoinitiators or co-initiators in polymerization processes has been extensively studied. For example, 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353) has been identified as an effective radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. Its role as a co-initiator in photoinitiating systems under visible light further exemplifies the compound's utility in photopolymerization processes (Kabatc, Czech, & Kowalczyk, 2011).
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, including using personal protective equipment and working in a well-ventilated area.
将来の方向性
The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like materials science or pharmaceuticals, depending on its properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.
特性
IUPAC Name |
6-chloro-2-N,4-N-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-24-13-9-5-3-7-11(13)19-16-21-15(18)22-17(23-16)20-12-8-4-6-10-14(12)25-2/h3-10H,1-2H3,(H2,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLUNCYZNMSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394509 | |
| Record name | 6-chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
62752-06-1 | |
| Record name | 6-Chloro-N2,N4-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62752-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-N,N'-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate](/img/structure/B1621578.png)
![2,6-dichloro-N-[(2,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621579.png)
![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)


![3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1621584.png)

![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)

![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)


![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)